N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
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Overview
Description
“N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide” is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . This compound is a heterocyclic building block . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string of “this compound” isCOc1nccc(C=O)c1NC(=O)C(C)(C)C
. The InChI string is 1S/C12H16N2O3/c1-12(2,3)11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16)
.
Scientific Research Applications
Drug Development and Therapeutic Applications The compound has been explored for its potential in drug development, specifically for its role in correcting defective cellular processing of proteins. Yu et al. (2008) found that a derivative of N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide corrected defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, indicating potential therapeutic applications in cystic fibrosis therapy (Yu et al., 2008).
Pharmacokinetics and Metabolism
Metabolite Identification Song et al. (2014) conducted a study to identify the metabolic pathway and metabolites of KRO-105714, a derivative of this compound, in human liver microsomes. They identified monohydroxylated metabolites and confirmed the role of CYP3A4 in the formation of these metabolites (Song et al., 2014).
Chemical Reactions and Stability The compound also exhibits interesting chemical behavior in reactions involving lithiation. Smith et al. (2012) noted unexpected results in the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, indicating the compound's unique reactivity and potential in synthetic chemistry (Smith et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(4-formyl-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPFFCWCGBBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181550 |
Source
|
Record name | Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-44-6 |
Source
|
Record name | Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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